molecular formula C19H22N2O4S B2748468 2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE CAS No. 1794785-86-6

2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2748468
CAS No.: 1794785-86-6
M. Wt: 374.46
InChI Key: JEDUJQLFMKLUQE-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Therefore, the compound, by interacting with α1-ARs, can potentially affect these biochemical pathways.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . The compound exhibited an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation as a potential α1-AR antagonist .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By modulating the activity of these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially affecting conditions like hypertension, cardiac arrhythmias, and more .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Piperazine derivatives are generally considered safe for use in humans, but they can have side effects, especially at high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to form the intermediate, which is then coupled with 5-methylthiophene-2-carboxylic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, piperazine ring, and thiophene carboxylate moiety collectively contribute to its high affinity for alpha1-adrenergic receptors and its potential therapeutic applications .

Properties

IUPAC Name

[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-7-8-17(26-14)19(23)25-13-18(22)21-11-9-20(10-12-21)15-5-3-4-6-16(15)24-2/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDUJQLFMKLUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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